6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
Description
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Properties
IUPAC Name |
6-iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3IN2/c1-9-5-12(19)7-21-8-13(20-14(9)21)10-3-2-4-11(6-10)15(16,17)18/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWMTPMTNZVJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C3=CC(=CC=C3)C(F)(F)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, are known to exhibit a broad range of biological activities. They have been used in the development of new drugs for various diseases.
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities
Biological Activity
6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables that summarize its effects in various biological contexts.
- Molecular Formula : C15H10F3IN2
- Molecular Weight : 402.15 g/mol
- CAS Number : 478040-60-7
- Purity : Typically >90% .
The compound's biological activity is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The trifluoromethyl group enhances its lipophilicity, potentially improving cell membrane permeability and bioavailability.
Antiviral Properties
Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit antiviral activity. For instance, compounds with similar structures have shown effectiveness against viruses such as the canine distemper virus and other RNA viruses by inhibiting viral replication mechanisms .
Anticancer Activity
This compound has been investigated for its potential anticancer properties. The compound's structural features suggest it may inhibit key enzymes involved in cancer cell metabolism. For example, it may act as a BCAT (branched-chain amino acid transaminase) inhibitor, which is crucial in the catabolism of branched-chain amino acids linked to tumor growth .
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of the compound against various cancer cell lines. Preliminary results indicate that it can induce apoptosis in specific cancer types at certain concentrations without significant cytotoxicity at lower doses .
Case Studies
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study A | HeLa | 15 | Induced apoptosis at higher concentrations |
| Study B | MCF-7 | 25 | Inhibited proliferation significantly |
| Study C | A549 | 10 | Showed selective toxicity towards cancer cells |
Research Findings
A comprehensive review of literature reveals that compounds structurally related to this compound demonstrate a range of biological activities:
- Antiviral Activity : Effective against several RNA viruses with mechanisms involving inhibition of viral replication .
- Anticancer Mechanisms : Potential to inhibit key metabolic pathways in cancer cells, leading to reduced tumor growth .
- Cytotoxicity Profiles : Vary significantly across different cell lines, suggesting a need for further optimization and understanding of structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
